Cas no 333311-70-9 (1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole)

1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole structure
333311-70-9 structure
Product Name:1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
CAS No:333311-70-9
MF:C12H12ClN3O2
MW:265.695581436157
MDL:MFCD02732843
CID:3049150
PubChem ID:846915
Update Time:2025-07-19

1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
    • 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
    • AKOS000310356
    • UPCMLD0ENAT5616474:001
    • CS-0282755
    • DTXSID501188022
    • AG-690/15438334
    • BBL038917
    • AKOS015922620
    • EN300-229592
    • 1-(2-chlorobenzyl)-4-nitro-3,5-dimethyl-1H-pyrazole
    • 333311-70-9
    • Z25768041
    • 1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
    • 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
    • 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
    • STK312734
    • MDL: MFCD02732843
    • Inchi: 1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3
    • InChI Key: PORFQNNWFDJHRV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C(C)=C(C(C)=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 265.0618043Da
  • Monoisotopic Mass: 265.0618043Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 63.6Ų

1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Pricemore >>

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Additional information on 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole

Introduction to 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 333311-70-9)

1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole, identified by the CAS number 333311-70-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of functional groups such as a nitro group, chlorophenyl moiety, and dimethyl substitutions on the pyrazole core contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The nitro group in the molecular structure of 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole plays a crucial role in its pharmacological profile. Nitroaromatic compounds are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. In recent years, researchers have been exploring the modulation of nitro group reactivity to enhance drug efficacy and reduce toxicity. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. This has led to investigations into its potential as an intermediate in synthesizing novel therapeutic agents.

The chlorophenyl substituent in the compound is another key feature that contributes to its biological activity. Chlorophenyl groups are commonly found in bioactive molecules due to their ability to interact with various biological receptors and enzymes. Studies have shown that chlorinated aromatic compounds often exhibit enhanced binding affinity to target proteins, which can lead to improved pharmacological effects. In the context of 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole, the chlorophenyl moiety may contribute to its potential as an inhibitor or modulator of certain enzymatic pathways relevant to diseases such as cancer and neurodegenerative disorders.

The dimethyl groups at the 3 and 5 positions of the pyrazole ring further modify the electronic and steric properties of the molecule. These substituents can influence the molecule's solubility, metabolic stability, and interaction with biological targets. In medicinal chemistry, dimethylation is a common strategy used to optimize drug-like properties such as lipophilicity and binding affinity. The presence of these dimethyl groups in 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole may enhance its ability to cross cell membranes and interact with intracellular targets, thereby increasing its therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole with various biological targets. These studies have provided insights into how structural modifications can enhance drug efficacy and selectivity. For instance, computational studies have suggested that minor adjustments in the substitution pattern around the pyrazole ring can significantly alter the compound's binding affinity to enzymes involved in disease pathways. This has guided experimental efforts toward designing more potent derivatives.

In vitro studies have begun to explore the pharmacological profile of 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole. Initial findings indicate that this compound exhibits promising activity against certain cancer cell lines, possibly through mechanisms involving inhibition of key signaling pathways. Additionally, preliminary data suggest potential anti-inflammatory effects, which could make it relevant for treating chronic inflammatory diseases. These early findings underscore the importance of further investigation into this compound's therapeutic potential.

The synthesis of 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of modern spectroscopic methods like NMR and mass spectrometry has facilitated detailed structural characterization of the compound, ensuring its identity matches theoretical predictions.

As research in medicinal chemistry continues to evolve, compounds like 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole are being evaluated for their potential in developing new treatments for various diseases. The combination of structural diversity provided by functional groups such as nitro and chlorophenyl moieties, along with optimization strategies like dimethylation, makes this class of compounds particularly attractive for drug discovery efforts. Future studies may focus on understanding how these structural features influence pharmacokinetic properties and potential side effects.

The development of novel pharmaceuticals relies heavily on access to high-quality chemical intermediates like 1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole. Manufacturers specializing in fine chemicals play a critical role in supplying these compounds for research purposes. Ensuring consistent quality and purity is essential for successful drug development programs. Collaborative efforts between synthetic chemists and biologists are necessary to translate promising chemical entities into effective therapeutics.

In conclusion,1-(2-chlorophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 333311-70-9) represents a fascinating subject of study in medicinal chemistry due to its unique structural features and potential biological activities. The interplay between functional groups such as the nitro group,chlorophenyl,and dimethylation contributes to its complex pharmacological profile,making it a valuable scaffold for further exploration。 Ongoing research efforts aim to uncover new therapeutic applications for this compound,contributing significantly to advancements in drug discovery.

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